molecular formula C18H18ClN3O4S3 B2408135 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 941946-81-2

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2408135
CAS No.: 941946-81-2
M. Wt: 471.99
InChI Key: LBBDNLQCPKNUKA-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN3O4S3 and its molecular weight is 471.99. The purity is usually 95%.
BenchChem offers high-quality 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4S3/c1-26-12-2-3-13-14(10-12)27-18(20-13)21-17(23)11-6-8-22(9-7-11)29(24,25)16-5-4-15(19)28-16/h2-5,10-11H,6-9H2,1H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBDNLQCPKNUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a complex organic molecule characterized by its unique structural features, including a benzo[d]thiazole moiety, a piperidine ring, and a sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The molecular formula for this compound is C18H18ClN3O4S3C_{18}H_{18}ClN_{3}O_{4}S_{3}, with a molecular weight of approximately 457.96 g/mol. The structural components include:

  • Chlorothiophene : Imparts unique electronic properties.
  • Sulfonyl group : Enhances solubility and biological activity.
  • Benzo[d]thiazole moiety : Associated with various pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide exhibit significant antimicrobial properties. For instance, related sulfonamide derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

CompoundActivityTarget Bacteria
1Moderate to StrongSalmonella typhi, Bacillus subtilis
2Weak to ModerateOther tested strains

Anticancer Activity

The benzo[d]thiazole derivatives are known for their anticancer properties. Research indicates that the incorporation of these moieties into piperidine frameworks can enhance cytotoxic effects against various cancer cell lines. For example, compounds with similar structures were tested for their ability to inhibit cancer cell proliferation, demonstrating promising results .

Enzyme Inhibition

The compound's biological activities may be attributed to its ability to inhibit key enzymes involved in disease processes:

  • Acetylcholinesterase Inhibition : Some derivatives have been noted for their strong inhibitory effects on acetylcholinesterase, which is crucial in neurodegenerative diseases.
  • Urease Inhibition : The compound also exhibits significant urease inhibitory activity, which can be beneficial in treating infections caused by urease-producing bacteria .

Binding Studies

In silico studies have elucidated the binding interactions of this compound with various amino acids, suggesting that its pharmacological effectiveness may be linked to its binding affinity for target proteins . Bovine serum albumin (BSA) binding studies further support its potential as a drug candidate by indicating favorable pharmacokinetic properties.

Case Studies and Research Findings

A comprehensive review of the relevant literature reveals several case studies highlighting the biological activities of related compounds:

  • Antibacterial Screening : A study demonstrated that synthesized compounds based on the piperidine and thiazole frameworks exhibited varying degrees of antibacterial activity, with several showing high efficacy against pathogenic strains .
  • Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that certain derivatives significantly reduced cell viability, indicating potential for development as anticancer agents .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, similar compounds have been synthesized and evaluated for their efficacy against various bacterial strains. The presence of the sulfonamide group is known to enhance antibacterial properties, making these compounds promising candidates for developing new antibiotics.

Anticancer Potential

The compound's structural components suggest potential activity against cancer cells. Compounds containing benzothiazole and piperidine derivatives have shown effectiveness in targeting cancer pathways, particularly through their interaction with specific receptors involved in tumor growth and metastasis. Studies have indicated that such compounds can inhibit cell proliferation in various cancer cell lines .

Neurological Applications

There is emerging evidence that piperidine-containing compounds can act as adenosine receptor antagonists, which are relevant in treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential in neurological applications .

Synthesis and Reaction Mechanisms

The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step reactions that may include:

  • Sulfonation : Using chlorosulfonic acid to introduce the sulfonyl group.
  • Amide Formation : Coupling reactions to form the carboxamide linkage.
  • Cyclization : Formation of the piperidine ring through cyclization processes.

The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity .

Case Studies and Research Findings

Several studies have documented the biological evaluation of related compounds:

StudyCompoundFindings
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamideExhibited significant antimicrobial activity against Gram-positive bacteria.
Piperazine derivativesDemonstrated potential as adenosine receptor antagonists with implications for neuroprotection.
Benzothiazole derivativesShowed anticancer properties by inhibiting proliferation in multiple cancer cell lines.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can orthogonal protection strategies mitigate intermediate instability?

The synthesis involves coupling reactive intermediates like sulfonyl chlorides and carboxamides, which may lead to undesired side reactions. Orthogonal protection strategies, such as using NaH-mediated protection of amide nitrogen with 4-methoxybenzyl chloride (as seen in analogous syntheses), can stabilize intermediates during multi-step reactions . Additionally, cyclization reactions with phosphorous oxychloride (e.g., for heterocyclic ring formation) require precise temperature control to avoid over-oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the sulfonyl and carboxamide moieties, and how can conflicting NMR data be resolved?

  • FT-IR : Confirm sulfonyl (S=O stretching at ~1350 cm⁻¹) and carboxamide (N-H bending at ~1550 cm⁻¹) groups .
  • NMR : Use 13C^{13}\text{C} DEPT-135 to distinguish quaternary carbons in the benzothiazole ring. Conflicting 1H^{1}\text{H} NMR signals (e.g., piperidine protons) can be resolved via 2D COSY or NOESY experiments .
  • X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated in structurally similar piperidine derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity, focusing on the 5-chlorothiophene and 6-methoxybenzothiazole moieties?

  • Modify substituents : Replace the 5-chloro group on thiophene with bromo or trifluoromethyl to assess electronic effects on target binding .
  • Vary benzothiazole substitution : Test 6-methoxy vs. 6-ethoxy groups to evaluate steric and metabolic stability trade-offs.
  • Pharmacokinetic profiling : Use LC-MS/MS to measure lipophilicity (LogP) and plasma stability, correlating with structural changes .

Q. How can researchers design experiments to resolve contradictory reports on biological activity across different assay systems?

  • Standardize assay conditions : Control variables like pH, temperature, and solvent (DMSO concentration) to minimize variability .
  • Use orthogonal assays : Validate kinase inhibition data (e.g., ATP-binding assays) with cellular proliferation or apoptosis readouts.
  • Leverage meta-analysis : Apply statistical tools (e.g., Bayesian hierarchical modeling) to reconcile discrepancies from independent studies .

Q. What computational approaches predict the compound’s binding affinity to novel targets, considering its piperidine and benzothiazole motifs?

  • Molecular docking : Use AutoDock Vina with homology models of target proteins (e.g., kinases or GPCRs) to prioritize high-affinity candidates .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability, focusing on piperidine conformational flexibility .
  • QSAR modeling : Train models on datasets of sulfonamide derivatives to predict ADMET properties .

Methodological Considerations

Q. How should researchers approach scale-up synthesis while maintaining yield and purity?

  • Optimize reaction steps : Replace low-yield lithiation reactions (e.g., sulfur-directed ortho-lithiation) with transition metal-catalyzed couplings (e.g., Suzuki-Miyaura for benzothiazole formation) .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate >95% pure product .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockout models : Knock out putative targets (e.g., kinases) in cell lines to confirm on-target effects.
  • Thermal shift assays (TSA) : Measure target protein stabilization upon ligand binding to corroborate biochemical activity .

Data Contradiction Analysis

Q. How can divergent results in cytotoxicity assays between 2D cell cultures and 3D organoids be addressed?

  • Assay design : Replicate 3D microenvironment conditions (e.g., hypoxia, extracellular matrix interactions) in 2D cultures using Matrigel-coated plates .
  • Single-cell RNA sequencing : Identify subpopulations in organoids with differential drug responses, linking to expression of resistance markers .

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